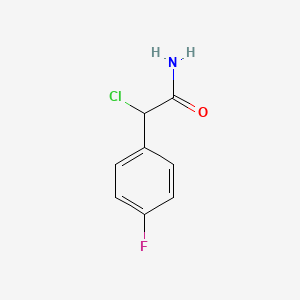
2-氯-2-(4-氟苯基)乙酰胺
描述
2-Chloro-2-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClFNO. It has a molecular weight of 187.599 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2-(4-fluorophenyl)acetamide consists of a central carbon atom bonded to a chlorine atom and an acetamide group. The acetamide group is further bonded to a 4-fluorophenyl group .Physical And Chemical Properties Analysis
2-Chloro-2-(4-fluorophenyl)acetamide has a molecular weight of 187.599. Its IUPAC Standard InChI is InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .科学研究应用
杀虫剂研究
2-氯-2-(4-氟苯基)乙酰胺及其衍生物正在探索其作为杀虫剂的潜力。例如,通过X射线粉末衍射表征了2-(2,4-二氯苯氧基)-N-(4-氟苯基)乙酰胺等衍生物,表明它们在杀虫剂开发中的潜在应用(Olszewska, Pikus, & Tarasiuk, 2008)。此外,对4-氯-3,5-二甲基苯氧乙酰胺的衍生物,包括带有4-氟苯基的变体,也已经为类似目的进行了研究(Olszewska, Tarasiuk, & Pikus, 2011)。
抗菌活性
已合成了2-氯-2-(4-氟苯基)乙酰胺的一些衍生物,并对其抗菌性能进行了测试。例如,4-(2-氯-4-氟苯基)-1,3-噻唑-2-胺/乙酰胺的硫化物和砜衍生物表现出对大肠杆菌、金黄色葡萄球菌以及包括黑曲霉和白色念珠菌在内的真菌的抗菌活性(Badiger, Mulla, Khazi, & Khazi, 2013)。
抗炎研究
还进行了关于2-氯-2-(4-氟苯基)乙酰胺衍生物的抗炎性能的研究。例如,对N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的研究显示出一些合成化合物具有显著的抗炎活性(Sunder & Maleraju, 2013)。
凝血酶抑制
2-(2-氯-6-氟苯基)乙酰胺,包括2-氯-2-(4-氟苯基)乙酰胺衍生物在内的一类化合物,已被研究其抑制凝血酶的能力,凝血酶是参与血液凝固的酶。这项研究表明了这些化合物在与血液凝固相关的疾病中的潜在治疗应用(Lee et al., 2007)。
对克雷伯氏肺炎杆菌的抗菌潜力
一项关于2-氯-N-(4-氟-3-硝基苯基)乙酰胺的研究展示了其对克雷伯氏肺炎杆菌的有效性,克雷伯氏肺炎杆菌是导致一系列感染的病原体。这表明了这类化合物在开发新的抗菌药物方面的潜力(Cordeiro et al., 2020)。
化学合成和结构分析
对2-氯-2-(4-氟苯基)乙酰胺衍生物的合成和结构分析引起了广泛关注。研究集中在它们的晶体结构和特性上,有助于更好地理解它们的化学性质以及在各个领域的潜在应用(Ding et al., 2006)。
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-chloro-2-(4-fluorophenyl)acetamide may also have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Chloro-2-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by 2-Chloro-2-(4-fluorophenyl)acetamide can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
2-Chloro-2-(4-fluorophenyl)acetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress . Additionally, 2-Chloro-2-(4-fluorophenyl)acetamide can affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 2-Chloro-2-(4-fluorophenyl)acetamide involves its binding interactions with biomolecules. The compound binds to the active site of CYP1A2, leading to enzyme inhibition . This inhibition results in decreased metabolism of substrates that are normally processed by CYP1A2. Furthermore, 2-Chloro-2-(4-fluorophenyl)acetamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-2-(4-fluorophenyl)acetamide change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 2-Chloro-2-(4-fluorophenyl)acetamide has been shown to cause persistent changes in cellular function, including sustained inhibition of CYP1A2 activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 2-Chloro-2-(4-fluorophenyl)acetamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit CYP1A2 without causing significant toxicity . At higher doses, 2-Chloro-2-(4-fluorophenyl)acetamide can lead to toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-Chloro-2-(4-fluorophenyl)acetamide is involved in metabolic pathways that include its interaction with CYP1A2 . The inhibition of this enzyme affects the metabolic flux of various substrates, leading to changes in metabolite levels. Additionally, the compound can interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-2-(4-fluorophenyl)acetamide is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
2-Chloro-2-(4-fluorophenyl)acetamide is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s activity and function are affected by its subcellular localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing 2-Chloro-2-(4-fluorophenyl)acetamide to its specific subcellular locations.
属性
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLEXFAKGYCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


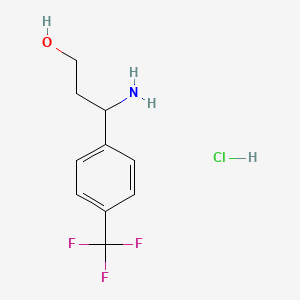
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
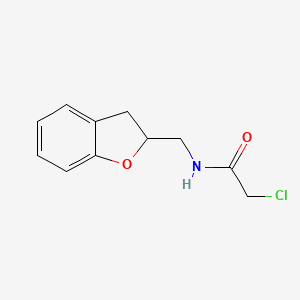
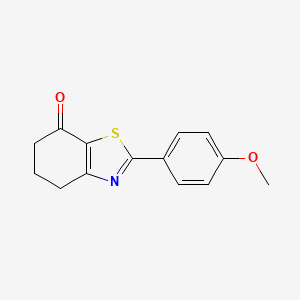

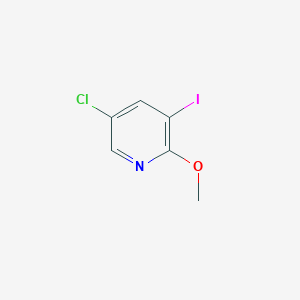
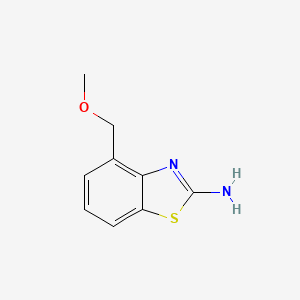
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
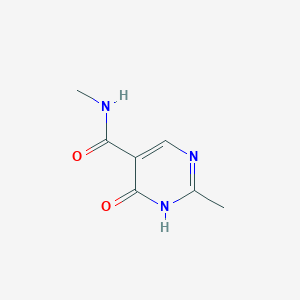
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
